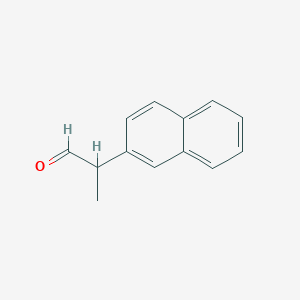

![molecular formula C17H15ClN2O3 B2674171 2-(5-氯-2-氧代苯并[d]噁唑-3(2H)-基)-N-(1-苯乙基)乙酰胺 CAS No. 902254-89-1](/img/structure/B2674171.png)

2-(5-氯-2-氧代苯并[d]噁唑-3(2H)-基)-N-(1-苯乙基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and chemical stability .科学研究应用

Anticancer Research

Field:

Oncology, specifically cancer treatment and drug development.

2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide

exhibits promising anticancer properties. It inhibits specific pathways involved in tumor growth and metastasis.

Methods of Application:

Researchers typically evaluate this compound in vitro (cell cultures) and in vivo (animal models). They administer it orally or intravenously to assess its efficacy against various cancer types.

Results and Outcomes:

Studies show that this compound suppresses tumor cell proliferation, induces apoptosis (programmed cell death), and inhibits angiogenesis (formation of new blood vessels). Quantitative data includes tumor size reduction, survival rates, and molecular pathway modulation .

Anti-Inflammatory Applications

Field:

Immunology and inflammation research.

2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide

possesses anti-inflammatory properties.

Methods of Application:

Researchers use animal models (e.g., mice, rats) to induce inflammation and administer the compound. They measure cytokine levels, tissue damage, and immune cell responses.

Results and Outcomes:

The compound reduces pro-inflammatory cytokines, tissue edema, and leukocyte infiltration. It may serve as a potential therapeutic agent for inflammatory diseases .

Neuroprotective Effects

Field:

Neuroscience and neurodegenerative diseases.

2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide

exhibits neuroprotective properties.

Methods of Application:

In vitro neuronal cell cultures and animal models (e.g., rats) are used. Researchers assess neuronal survival, oxidative stress, and neurotransmitter levels.

Results and Outcomes:

The compound enhances neuronal survival, reduces oxidative damage, and modulates neurotransmitter release. It may have implications for neurodegenerative conditions like Alzheimer’s and Parkinson’s disease .

Antimicrobial Applications

Field:

Microbiology and infectious diseases.

2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide

displays antimicrobial activity.

Methods of Application:

In vitro assays against bacteria, fungi, and viruses. Researchers determine minimum inhibitory concentrations (MIC) and evaluate cytotoxicity.

Results and Outcomes:

The compound inhibits microbial growth, making it a potential candidate for novel antimicrobial agents .

Analgesic Properties

Field:

Pain management and pharmacology.

2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide

has analgesic effects.

Methods of Application:

Animal models (e.g., mice) for pain assessment. Researchers measure pain thresholds and behavioral responses.

Results and Outcomes:

The compound reduces pain sensitivity, possibly through modulation of neurotransmitter pathways. It could contribute to novel pain medications .

Antioxidant Activity

Field:

Biochemistry and cellular health.

2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide

acts as an antioxidant.

Methods of Application:

In vitro assays using cellular models. Researchers assess reactive oxygen species (ROS) levels and cellular viability.

Results and Outcomes:

The compound scavenges ROS, protecting cells from oxidative damage. It may have implications for preventing age-related diseases .

安全和危害

未来方向

属性

IUPAC Name |

2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(1-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3/c1-11(12-5-3-2-4-6-12)19-16(21)10-20-14-9-13(18)7-8-15(14)23-17(20)22/h2-9,11H,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUFAPJLVYYARZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CN2C3=C(C=CC(=C3)Cl)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4,5-trimethoxy-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide](/img/structure/B2674092.png)

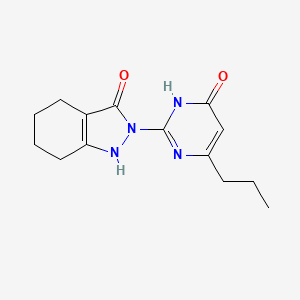

![3-allyl-8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674093.png)

![1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine](/img/structure/B2674094.png)

![2-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2674102.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)furan-2-carboxamide](/img/structure/B2674103.png)

![2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate](/img/structure/B2674104.png)

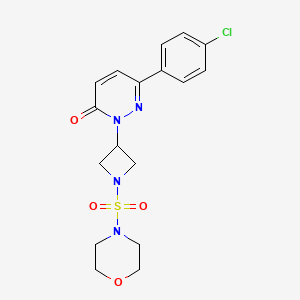

![2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2674105.png)

![N-(4-methylthiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2674106.png)

![(2-((Difluoromethyl)sulfonyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2674107.png)

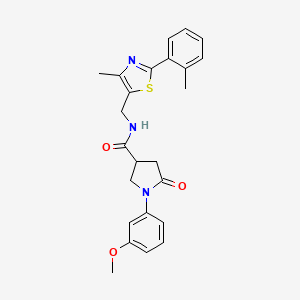

![8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674108.png)